molecular formula C13H22O B14268878 6,6,9-Trimethyldeca-4,8-dien-3-one CAS No. 152481-68-0

6,6,9-Trimethyldeca-4,8-dien-3-one

Cat. No.: B14268878
CAS No.: 152481-68-0
M. Wt: 194.31 g/mol
InChI Key: KFMVOFVMWDHDPV-UHFFFAOYSA-N
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Description

6,6,9-Trimethyldeca-4,8-dien-3-one is an organic compound with the molecular formula C13H22O It is a ketone with a unique structure characterized by two double bonds and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9-Trimethyldeca-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the desired dienone structure. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6,9-Trimethyldeca-4,8-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6,9-Trimethyldeca-4,8-dien-3-ol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols, specifically 6,6,9-Trimethyldeca-4,8-dien-3-ol.

    Substitution: Various halogenated or otherwise substituted derivatives.

Scientific Research Applications

6,6,9-Trimethyldeca-4,8-dien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 6,6,9-Trimethyldeca-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
  • (4E,6R)-5-hydroxy-4,6,9-trimethyldeca-4,8-dien-3-one

Uniqueness

6,6,9-Trimethyldeca-4,8-dien-3-one is unique due to its specific structure, which includes two double bonds and three methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.

Properties

CAS No.

152481-68-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

6,6,9-trimethyldeca-4,8-dien-3-one

InChI

InChI=1S/C13H22O/c1-6-12(14)8-10-13(4,5)9-7-11(2)3/h7-8,10H,6,9H2,1-5H3

InChI Key

KFMVOFVMWDHDPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC(C)(C)CC=C(C)C

Origin of Product

United States

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